Aziridine, 2-methyl-1-(p-toluoyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21384-44-1 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2-methylaziridin-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-8-3-5-10(6-4-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3 |
InChI Key |
TXBLMRFAJKUWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Structural and Stereochemical Characterization of Aziridine, 2 Methyl 1 P Toluoyl
Systematic Nomenclature and IUPAC Referencing for Aziridine (B145994), 2-methyl-1-(p-toluoyl)-
The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The preferred IUPAC name for the parent aziridine ring is aziridine itself, with azacyclopropane being a systematic alternative. wikipedia.orgnist.gov For the substituted derivative , the formal name is Aziridine, 2-methyl-1-(p-toluoyl)- . ontosight.ai
Other recognized synonyms and identifiers for this compound are available across various chemical databases. ontosight.ai The name (2-Methylaziridin-1-yl)(p-tolyl)methanone clearly describes the connectivity of the atoms, indicating a methanone (B1245722) (or ketone) functional group where the carbonyl carbon is attached to a p-tolyl group (a toluene (B28343) molecule missing one hydrogen from the benzene (B151609) ring) and the nitrogen of a 2-methylaziridine (B133172) ring. ontosight.ai Another common name is 2-Methyl-1-(4-methylbenzoyl)aziridine . ontosight.ai
Below is a data table summarizing the key identifiers for this compound:
| Identifier Type | Value |
| Chemical Name | Aziridine, 2-methyl-1-(p-toluoyl)- |
| IUPAC Name | (2-Methylaziridin-1-yl)(p-tolyl)methanone |
| CAS Number | 21384-44-1 |
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| ChEMBL ID | CHEMBL1875647 |
| PubChem CID | 9033 (for parent aziridine) |
Conformational Analysis of the Aziridine Ring in N-p-Toluoyl-2-methylaziridine
The conformational behavior of N-acylaziridines, such as N-p-Toluoyl-2-methylaziridine, is a subject of significant interest due to its influence on reactivity. The aziridine ring itself is a strained three-membered ring. The nitrogen atom in N-acylaziridines is typically pyramidal, and it can undergo inversion, although the barrier to inversion is higher than in unacylated aziridines.
A key conformational feature of N-acylaziridines is the rotation around the N-C(O) amide bond. Theoretical studies on related N-acyl derivatives have shown the existence of different conformers, primarily described by the dihedral angle between the plane of the aziridine ring and the carbonyl group. nih.govnih.gov For N-acylhydrazones, which share the N-acyl feature, methylation on the nitrogen was found to significantly alter the preferred dihedral angle, shifting the equilibrium between antiperiplanar and synperiplanar conformations. nih.govnih.gov This suggests that the steric and electronic nature of the acyl group and other substituents on the aziridine ring are crucial in determining the most stable conformation. researchgate.net
In the case of N-p-Toluoyl-2-methylaziridine, the p-toluoyl group is relatively bulky. The interaction between this group and the methyl group on the aziridine ring will influence the rotational barrier around the N-C(O) bond and the preferred orientation of the substituents. The stability of different conformers can impact the accessibility of the nitrogen's lone pair of electrons and the faces of the aziridine ring to approaching reagents, thereby affecting the compound's reactivity and the stereochemical outcome of its reactions. researchgate.net
Chiral Properties and Isomeric Forms of N-p-Toluoyl-2-methylaziridine
The presence of a substituent on one of the carbon atoms of the aziridine ring introduces chirality into the molecule. In Aziridine, 2-methyl-1-(p-toluoyl)-, the carbon atom bearing the methyl group (C2) is a stereocenter.
Due to the chiral center at C2, N-p-Toluoyl-2-methylaziridine can exist as a pair of enantiomers: (R)-2-methyl-1-(p-toluoyl)aziridine and (S)-2-methyl-1-(p-toluoyl)aziridine. The synthesis of this compound from achiral precursors without the use of a chiral influence will result in a racemic mixture (an equal mixture of both enantiomers).
Achieving enantiomeric purity, or an excess of one enantiomer, requires strategies of asymmetric synthesis. The synthesis of chiral aziridines is a well-developed field, often involving the aziridination of alkenes using a chiral catalyst or a chiral nitrogen source. nih.gov For instance, the direct stereospecific conversion of olefins to N-H aziridines has been achieved using rhodium catalysis, where the stereochemistry of the starting olefin is transferred to the aziridine product. nih.gov To obtain an enantiomerically enriched sample of N-p-Toluoyl-2-methylaziridine, one could envision a pathway starting from a chiral 2-methylaziridine precursor, which is then acylated with p-toluoyl chloride.
The ability to prepare enantiomerically pure or enriched aziridines is of great importance, as the stereochemistry of the aziridine often dictates the stereochemical outcome of subsequent reactions. scispace.com
When an enantiomerically pure or enriched sample of N-p-Toluoyl-2-methylaziridine undergoes a reaction that creates a new stereocenter, the products can be diastereomers. The existing stereocenter at C2 will direct the approach of incoming reagents, leading to a preference for the formation of one diastereomer over the other. This is a common feature in the chemistry of chiral aziridines. scispace.com
A prime example is the nucleophilic ring-opening of the aziridine. The aziridine ring can be opened by a variety of nucleophiles. scispace.com The attack can occur at either of the two carbon atoms of the ring (C2 or C3). The regioselectivity and stereoselectivity of this ring-opening are influenced by the substituents on the ring and the nature of the activating group on the nitrogen. scispace.com
In the case of (R)-2-methyl-1-(p-toluoyl)aziridine, a nucleophile can attack at C2 or C3. Attack at the less substituted C3 would proceed with inversion of configuration, leading to a single stereoisomer. Attack at the more substituted C2 would also likely proceed with inversion, generating a different stereoisomer. The relative energies of the transition states for these two pathways will determine the diastereomeric ratio of the products. The steric hindrance provided by the methyl group and the electronic activation by the p-toluoyl group play crucial roles in controlling this diastereoselectivity. scispace.comnih.gov The ability to control the diastereoselectivity of such transformations makes chiral aziridines valuable intermediates in the synthesis of complex molecules with multiple stereocenters. nih.gov
Advanced Synthetic Methodologies for Aziridine, 2 Methyl 1 P Toluoyl
Precursor Selection and Initial Acylation Reactions to form N-p-Toluoyl-2-methylaziridine
The formation of N-p-toluoyl-2-methylaziridine begins with the careful selection of precursors and subsequent acylation. A common strategy involves the acylation of 2-methylaziridine (B133172). The nitrogen atom of the aziridine (B145994) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a p-toluoyl derivative, such as p-toluoyl chloride or p-toluic anhydride. nih.gov This reaction is typically performed in the presence of a base to neutralize the acid byproduct.
Alternatively, the synthesis can proceed via the reaction of a suitable amino alcohol precursor. For instance, 2-amino-1-propanol can be converted to the corresponding N-p-toluoyl derivative, followed by an intramolecular cyclization to form the aziridine ring. This cyclization is often achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, which is then displaced by the nitrogen atom in an intramolecular nucleophilic substitution reaction. baranlab.org
The choice of acylating agent can influence the reaction conditions and yield. While acyl chlorides are highly reactive, they can sometimes lead to side reactions. nih.gov Anhydrides, including cyclic anhydrides, have also been successfully employed as acylating agents in similar systems. nih.gov
Stereoselective and Enantioselective Synthesis of N-p-Toluoyl-2-methylaziridine
Achieving stereocontrol in the synthesis of N-p-toluoyl-2-methylaziridine is crucial for its application in the synthesis of chiral molecules. Both stereoselective and enantioselective methods have been developed to this end.
Chiral Auxiliary Approaches in Aziridine Ring Formation
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org In the context of N-p-toluoyl-2-methylaziridine synthesis, a chiral auxiliary can be attached to the nitrogen or a carbon atom of the precursor. For example, a chiral amine can be used to form an intermediate imine, which then undergoes diastereoselective aziridination. Subsequently, the chiral auxiliary is removed to yield the enantiomerically enriched aziridine. wikipedia.org
One well-established approach involves the use of chiral oxazolidinones, which can be acylated and then subjected to reactions that form the aziridine ring with high diastereoselectivity. wikipedia.org Camphorsultam is another effective chiral auxiliary that has been used in stereoselective Michael additions, a reaction type that can be adapted for aziridine synthesis. wikipedia.org The use of pseudoephedrine and pseudoephenamine as chiral auxiliaries has also been explored for alkylation reactions, which can be a key step in building the carbon skeleton of the aziridine precursor. wikipedia.org
| Chiral Auxiliary | Type of Reaction | Reference |
| Oxazolidinones | Acylation, Aldol Reactions | wikipedia.org |
| Camphorsultam | Michael Addition | wikipedia.org |
| Pseudoephedrine | Alkylation | wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene Reactions | wikipedia.org |
Catalytic Asymmetric Aziridination Strategies
Catalytic asymmetric aziridination offers a more atom-economical approach to enantiomerically pure aziridines. msu.edu These methods utilize a chiral catalyst to control the stereochemistry of the ring-forming reaction.
A variety of transition metals, including copper, rhodium, and palladium, have been shown to catalyze aziridination reactions. researchgate.netmdpi.com These reactions often involve the transfer of a nitrene group to an alkene. For the synthesis of N-p-toluoyl-2-methylaziridine, this would involve the reaction of propene with a p-toluoyl-protected nitrene precursor in the presence of a chiral transition metal complex.
Chiral ligands are essential for achieving high enantioselectivity in these catalytic systems. Ligands such as bis(oxazolines) (BOX) and those derived from VAPOL and VANOL have been successfully employed in copper and boron-catalyzed aziridinations, respectively. msu.edursc.org The choice of metal and ligand can significantly impact the yield, diastereoselectivity, and enantioselectivity of the reaction. msu.edu
| Metal | Ligand Type | Key Feature | Reference |
| Copper | Bis(oxazoline) (BOX) | Asymmetric aziridination of styrene (B11656) derivatives | rsc.org |
| Boron | VAPOL/VANOL | Catalysis of aziridination from imines | msu.edu |
| Rhodium | Carboxamidate | Intramolecular C-H insertion | researchgate.net |
| Palladium | Phosphine | Ring-opening cross-coupling of aziridines | mdpi.com |
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral organocatalysts, such as chiral amines, phosphines, and Brønsted acids, can activate substrates and control the stereochemical outcome of the reaction. mdpi.comorganic-chemistry.org
For the synthesis of N-p-toluoyl-2-methylaziridine, an organocatalytic approach could involve the reaction of an imine derived from p-toluamide and a suitable carbonyl compound with a diazo compound in the presence of a chiral Brønsted acid. organic-chemistry.org Chiral phosphines have also been shown to be effective catalysts for Rauhut-Currier reactions, which can be adapted for the synthesis of functionalized rings. mdpi.com
Chemoenzymatic Synthesis of N-p-Toluoyl-2-methylaziridine Precursors
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations. Enzymes, such as lipases, can be used for the kinetic resolution of racemic precursors, providing access to enantiomerically pure starting materials. rsc.org
For instance, a racemic alcohol precursor to 2-methylaziridine could be resolved using a lipase-catalyzed transesterification reaction. The resulting enantiomerically enriched alcohol can then be converted to N-p-toluoyl-2-methylaziridine through established chemical methods, as described in the precursor selection section. This approach offers a green and efficient route to chiral aziridine precursors. rsc.org
| Enzyme | Reaction Type | Substrate | Reference |
| Lipase | Transesterification | Racemic alcohols | rsc.org |
Methodological Advancements in N-p-Toluoyl-2-methylaziridine Synthesis (e.g., Flow Chemistry, Green Chemistry Aspects)
The evolution of synthetic organic chemistry is increasingly driven by the need for processes that are not only efficient and high-yielding but also environmentally benign. In the context of synthesizing N-p-toluoyl-2-methylaziridine, this has led to the exploration of innovative techniques like flow chemistry and other green chemistry approaches, such as ultrasound and microwave-assisted synthesis. These methods offer substantial advantages over conventional batch processing.
Flow Chemistry:
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch reactions. In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, improved product consistency, and often higher yields. nih.gov While specific studies on the flow synthesis of N-p-toluoyl-2-methylaziridine are not extensively documented, the principles have been successfully applied to the synthesis of other nitrogen-containing heterocycles, such as 2-methylpyridines, demonstrating the potential of this technology. nih.gov
A key advantage of flow chemistry is the ability to perform reactions at elevated temperatures and pressures safely, which is often not feasible in standard laboratory glassware. nih.gov For the synthesis of N-p-toluoyl-2-methylaziridine, which typically involves a ring-closing step, a flow reactor could significantly reduce reaction times and improve the efficiency of the cyclization process. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, minimizing the formation of byproducts that can arise from localized temperature fluctuations in batch reactors.
The table below illustrates the potential improvements in reaction parameters that could be achieved by adapting a known batch synthesis of a related heterocyclic compound to a flow process.
| Parameter | Conventional Batch Process | Continuous Flow Process | Potential Advantage of Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours | Significant reduction in overall synthesis time |
| Temperature Control | Prone to fluctuations | Precise and uniform | Improved selectivity and reduced byproducts |
| Safety | Risk of runaway reactions | Minimized risk due to small reaction volume | Safer handling of exothermic reactions |
| Scalability | Challenging | Readily scalable by extending run time | Seamless transition from laboratory to production scale |
| Work-up | Often requires extensive purification | In-line purification is possible | Simplified and greener product isolation |
This table is a conceptual illustration based on the general advantages of flow chemistry as reported for other heterocyclic syntheses. nih.gov
Green Chemistry Aspects:
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Beyond flow chemistry, other techniques such as ultrasound and microwave-assisted synthesis are being explored for the acylation and cyclization reactions involved in forming N-acylaziridines.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient method in organic synthesis. orientjchem.orgbohrium.com Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. orientjchem.org This technique has been successfully used for the N-acylation of amines and sulfonamides, a key step in the synthesis of N-p-toluoyl-2-methylaziridine. orientjchem.org The advantages include shorter reaction times, milder conditions, and often the avoidance of solvents. orientjchem.orgnih.gov
The following table presents data on ultrasound-assisted N-acylation, demonstrating its potential applicability to the synthesis of the target molecule.
| Reactant | Product | Reaction Time (Ultrasound) | Yield (Ultrasound) | Reference |
| Amine | N-acylamine | Short (minutes) | High (70-89%) | orientjchem.org |
| Sulfonamide | N-acylsulfonamide | Short (minutes) | High | orientjchem.org |
| 2-Hydroxybenzaldehyde | 3-Arylcoumarin | 4-6 minutes | Excellent | mdpi.com |
Microwave-Assisted Synthesis: Microwave irradiation is another powerful tool in green chemistry that can dramatically reduce reaction times, often from hours to minutes. researchgate.net This technique has been employed for a wide range of organic transformations, including the synthesis of various heterocyclic compounds. researchgate.netmdpi.com The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reactions. For the synthesis of N-p-toluoyl-2-methylaziridine, microwave assistance could be particularly beneficial for the final ring-closing metathesis or intramolecular substitution step, which can be sluggish under conventional heating.
A comparative overview of conventional versus microwave-assisted synthesis for a related organic reaction is provided below.
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |
| Synthesis of 2-Chloro-N-p-tolylacetamide | 5-6 hours | 5-10 minutes | 50-80% | researchgate.net |
| Nanoparticle Synthesis | Long (days) | Short (minutes to hours) | Uniform products | mdpi.comrsc.org |
Chemical Reactivity and Mechanistic Investigations of Aziridine, 2 Methyl 1 P Toluoyl
General Principles of N-Acylaziridine Ring Reactivity
N-acylaziridines are a class of "activated" aziridines. mdpi.comclockss.org The electron-withdrawing nature of the acyl group on the nitrogen atom significantly influences the reactivity of the aziridine (B145994) ring. clockss.org This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack compared to non-activated N-alkyl or N-unsubstituted aziridines. clockss.org The inherent strain of the aziridine ring, estimated to be around 26-27 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions. clockss.org
The reactivity of N-acylaziridines is further modulated by the nature of the acyl group itself. For instance, aroyl groups can exert mesomeric effects that influence the reaction's progress. ias.ac.in The presence of the acyl group also allows for potential coordination with Lewis acids or protonation, which can further activate the ring towards nucleophilic attack. nih.govnih.gov This activation can lead to a variety of transformations, including the formation of substituted amines, oxazolines, and other valuable heterocyclic structures. ias.ac.inresearchgate.net
Nucleophilic Ring-Opening Reactions of N-p-Toluoyl-2-methylaziridine
The ring-opening of N-p-Toluoyl-2-methylaziridine with nucleophiles is a cornerstone of its synthetic utility. The regioselectivity and stereochemistry of these reactions are highly dependent on the reaction conditions and the nature of the nucleophile.
The outcome of nucleophilic attack on the unsymmetrical 2-methyl-substituted aziridine ring is determined by the position of the nucleophilic attack, either at the more substituted C2 carbon or the less substituted C3 carbon.
Under neutral or basic conditions, the ring-opening of N-acylaziridines typically proceeds via an SN2-type mechanism. In this pathway, the nucleophile attacks one of the electrophilic ring carbons, leading to a concerted bond-breaking of the opposite C-N bond. For N-p-Toluoyl-2-methylaziridine, the attack of a nucleophile at the less sterically hindered C3 carbon is generally favored. This results in the formation of a product where the nucleophile is attached to the C3 carbon and the nitrogen atom is attached to the C2 carbon. This regioselectivity is a classic example of sterically controlled nucleophilic substitution on a three-membered ring. The reaction proceeds with an inversion of configuration at the center of attack.
In the presence of Brønsted or Lewis acids, the reaction mechanism can shift towards an SN1-type pathway. ias.ac.innih.gov The acid coordinates to the nitrogen or, more likely, the carbonyl oxygen of the p-toluoyl group, further increasing the electrophilicity of the ring carbons. This activation can lead to the formation of a partial or full positive charge on the more substituted C2 carbon, which can be stabilized by the methyl group. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon. This regioselectivity is electronically controlled. The stereochemical outcome of SN1-type reactions can be more complex, potentially leading to a mixture of stereoisomers due to the formation of a carbocation-like intermediate.
The table below summarizes the expected major products from the ring-opening of (R)-2-methyl-1-(p-toluoyl)aziridine under different mechanistic pathways.
| Mechanism | Nucleophile (Nu⁻) | Site of Attack | Major Product | Stereochemistry at Attacked Carbon |
| SN2 | Strong, non-bulky | C3 (less hindered) | (R)-N-(1-(Nu)-propan-2-yl)-4-methylbenzamide | Inversion |
| SN1 | Weak or bulky | C2 (more substituted) | (S)-N-(2-(Nu)-propyl)-4-methylbenzamide | Racemization or Inversion |
The ability to form new carbon-carbon bonds via the ring-opening of N-p-Toluoyl-2-methylaziridine is of significant interest in organic synthesis.
Organometallic reagents such as Grignard reagents, organolithium compounds, and organocuprates are powerful carbon nucleophiles that can open the aziridine ring. The regioselectivity of these reactions is often influenced by the specific organometallic reagent used.
Grignard and Organolithium Reagents: These highly reactive organometallics often lead to a mixture of products due to their high basicity and reactivity. Attack can occur at both the aziridine ring carbons and potentially at the carbonyl group of the p-toluoyl substituent. The regioselectivity of the ring-opening can be sensitive to the solvent, temperature, and the specific structure of the organometallic reagent.
Organocuprates: Gilman cuprates (R₂CuLi) are generally softer nucleophiles and tend to exhibit higher regioselectivity in their reactions with activated aziridines. They typically favor attack at the less sterically hindered C3 position via an SN2-like mechanism. This provides a more controlled method for carbon-carbon bond formation.
The following table illustrates the expected major products from the reaction of (R)-2-methyl-1-(p-toluoyl)aziridine with various organometallic reagents.
| Organometallic Reagent | Expected Major Site of Attack | Major Product Structure |
| CH₃MgBr (Grignard) | C3 (less hindered) | (R)-N-(1-methylpropan-2-yl)-4-methylbenzamide |
| CH₃Li (Organolithium) | C3 (less hindered) | (R)-N-(1-methylpropan-2-yl)-4-methylbenzamide |
| (CH₃)₂CuLi (Cuprate) | C3 (less hindered) | (R)-N-(1-methylpropan-2-yl)-4-methylbenzamide |
It is important to note that while the table indicates the major expected product based on general principles, the actual product distribution can be influenced by specific reaction conditions.
Carbon-Carbon Bond Forming Reactions with N-p-Toluoyl-2-methylaziridine
Enolate and Carbonyl Nucleophile Additions
The reaction of activated aziridines with enolates and other carbonyl nucleophiles represents a significant method for carbon-carbon bond formation. The electrophilic nature of the carbonyl carbon allows it to be a target for a wide array of nucleophiles. masterorganicchemistry.com This process, known as nucleophilic addition, involves the attack of the nucleophile on the carbonyl carbon, leading to a change in hybridization from sp² to sp³ and a transformation of the molecular geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org
The rate and reversibility of these additions are influenced by several factors, including the basicity of the nucleophile and the presence of electron-withdrawing or donating groups on the carbonyl compound. masterorganicchemistry.com Stronger nucleophiles generally lead to irreversible additions, while weaker nucleophiles result in reversible reactions. masterorganicchemistry.com
In the context of N-p-Toluoyl-2-methylaziridine, the electron-withdrawing nature of the p-toluoyl group enhances the electrophilicity of the aziridine ring carbons. While specific studies on the direct reaction of enolates with N-p-Toluoyl-2-methylaziridine are not extensively detailed in the provided search results, the general principles of nucleophilic addition to carbonyls and related strained rings suggest that enolates would act as effective carbon nucleophiles in ring-opening reactions. masterorganicchemistry.comlibretexts.org The attack would likely occur at the less substituted carbon of the aziridine ring, following an S_N2-type mechanism.
Carbon-Heteroatom Bond Forming Reactions with N-p-Toluoyl-2-methylaziridine
The strained aziridine ring of N-p-Toluoyl-2-methylaziridine readily undergoes ring-opening reactions with a variety of heteroatom nucleophiles. These reactions are fundamental in the synthesis of β-functionalized amines. mdpi.com
The reaction of N-p-Toluoyl-2-methylaziridine with nitrogen nucleophiles such as amines and azides provides a direct route to 1,2-diamines and β-azido amines, respectively. The electron-withdrawing p-toluoyl group on the nitrogen atom facilitates the nucleophilic attack on the ring carbons. Lewis acid catalysis can further enhance the reactivity of the aziridine ring. nih.gov The ring-opening is generally regioselective, with the nucleophile attacking the less sterically hindered carbon atom.
Table 1: Representative Nitrogen Nucleophile Additions
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Amines | β-Amino amines | Lewis acid catalysis nih.gov |
Oxygen-based nucleophiles, including alcohols, water, and carboxylic acids, react with N-p-Toluoyl-2-methylaziridine to yield β-amino ethers, β-amino alcohols, and β-acyloxy amines. These reactions can be catalyzed by either acids or bases. msu.edu In the presence of an acid catalyst, the aziridine nitrogen is protonated, increasing the ring's electrophilicity. bioorg.org Lewis acids are also effective catalysts for these transformations. iitk.ac.in
The ring-opening with alcohols, known as alcoholysis, is a common method for the synthesis of β-amino ethers. iitk.ac.in Hydrolysis, the reaction with water, leads to the corresponding β-amino alcohol. Carboxylic acids can also open the aziridine ring to form β-acyloxy amine derivatives. bioorg.org
Table 2: Representative Oxygen Nucleophile Additions
| Nucleophile | Product Type | Catalyst |
|---|---|---|
| Alcohols | β-Amino ethers | Lewis Acid iitk.ac.in |
| Water | β-Amino alcohols | Acid or Base |
Sulfur nucleophiles, such as thiols, readily open the activated aziridine ring to produce β-aminothioethers. These reactions typically proceed under mild conditions.
Halogen nucleophiles, such as halide ions, can also act as nucleophiles in ring-opening reactions. For instance, acid chlorides can react with activated aziridines, where the chloride ion acts as the nucleophile to open the ring, forming a β-chloro amine intermediate. bioorg.org
Table 3: Representative Sulfur and Halogen Nucleophile Additions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Sulfur | Thiols | β-Aminothioethers |
Electrophilic Activation and Ring-Opening of N-p-Toluoyl-2-methylaziridine
The reactivity of the aziridine ring can be significantly enhanced through electrophilic activation. This typically involves the coordination of a Lewis acid or a protic acid to the nitrogen or carbonyl oxygen atom.
Lewis acids play a crucial role in promoting the ring-opening of N-p-Toluoyl-2-methylaziridine. They can coordinate to the carbonyl oxygen, further withdrawing electron density from the aziridine ring and making it more susceptible to nucleophilic attack. iitk.ac.innih.gov Alternatively, coordination to the aziridine nitrogen can also facilitate ring-opening. bioorg.org
A variety of Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been shown to effectively catalyze the ring-opening of related N-acyl aziridines with various nucleophiles, including silyl (B83357) enol ethers and allylic silanes. nih.gov These reactions often proceed with high regioselectivity and can be stereoselective. iitk.ac.innih.gov The mechanism of these Lewis acid-mediated reactions is proposed to proceed through an S_N2-type pathway. iitk.ac.in
Table 4: Examples of Lewis Acid Catalyzed Ring-Opening Reactions
| Lewis Acid | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Silyl enol ethers | 1,4-Amino alcohols | nih.gov |
| Various | Alcohols | β-Amino ethers | iitk.ac.in |
Brønsted Acid Mediated Reactions
The ring-opening of N-acylaziridines, including Aziridine, 2-methyl-1-(p-toluoyl)-, can be effectively promoted by Brønsted acids. The reaction proceeds through the protonation of the aziridine nitrogen, which significantly activates the ring towards nucleophilic attack. This activation is crucial, as the electron-withdrawing nature of the p-toluoyl group reduces the inherent basicity of the nitrogen atom. ias.ac.in
In the presence of a Brønsted acid, the aziridinium (B1262131) ion is formed, rendering the ring carbons highly electrophilic. Nucleophilic attack can then occur at either the substituted (C2) or unsubstituted (C3) carbon atom. The regioselectivity of this ring-opening is a subject of detailed investigation and is influenced by the nature of the nucleophile and the reaction conditions. For instance, in the acid-catalyzed hydrolysis of N-acyl-2,2-dimethylaziridines, the reaction can lead to the formation of oxazolines or amidoalcohols, with the product distribution being dependent on the acid concentration. ias.ac.in While specific studies on Aziridine, 2-methyl-1-(p-toluoyl)- are limited, the general mechanism suggests that in an acidic medium, the reaction is initiated by protonation, followed by nucleophilic attack, leading to ring-opened products.
Rearrangement Pathways of N-p-Toluoyl-2-methylaziridine
Thermal and Photochemical Isomerizations
Photochemical rearrangements of N-acylaziridines also represent a significant reaction pathway. researchgate.netscispace.com Irradiation of these compounds can lead to the formation of various isomers through different mechanisms, including ring contraction or cleavage. scispace.com The nature of the acyl group and the substitution pattern on the aziridine ring play a crucial role in determining the outcome of the photochemical reaction. For instance, the photochemistry of N-iminopyridinium ylides, which share some electronic similarities with N-acylaziridines, can lead to ring enlargement to 1,2-diazepines. scispace.com However, specific studies detailing the photochemical behavior of Aziridine, 2-methyl-1-(p-toluoyl)- are scarce.
Transamidation and Acyl Migration Reactions
Transamidation offers a route to modify the N-substituent of the aziridine ring. This reaction involves the exchange of the p-toluoyl group with another acyl group or the reaction with an amine to form a new amide bond. nih.gov While direct transamidation of stable amides can be challenging, the strained nature of the aziridine ring might facilitate such reactions under specific catalytic conditions. For instance, zirconocene (B1252598) dichloride has been shown to be an effective catalyst for the transamidation of primary amides with amines. nih.gov
Acyl migration is another potential rearrangement pathway for N-acylaziridines. This process would involve the transfer of the p-toluoyl group from the nitrogen to another atom, potentially a nucleophilic species that has opened the aziridine ring. Such migrations are known in other systems, for example, the reversible S,N-acyl shift in peptide chemistry. scispace.com In the context of Aziridine, 2-methyl-1-(p-toluoyl)-, an intramolecular acyl migration could potentially occur following a ring-opening event, leading to a rearranged product.
Role of the p-Toluoyl Moiety in Directing N-p-Toluoyl-2-methylaziridine Reactivity
Electronic Effects and Steric Influence on Ring Opening
The p-toluoyl group exerts a significant influence on the reactivity of the aziridine ring through a combination of electronic and steric effects. Electronically, the carbonyl group is strongly electron-withdrawing, which decreases the nucleophilicity and basicity of the aziridine nitrogen. This deactivation makes the ring less susceptible to direct nucleophilic attack unless activated by a catalyst. rsc.org However, this electron-withdrawing nature also stabilizes the negative charge that develops on the nitrogen atom in the transition state of certain ring-opening reactions, thereby facilitating them.
The steric bulk of the p-toluoyl group can also influence the approach of nucleophiles to the aziridine ring. While the p-toluoyl group itself is relatively planar, its orientation can sterically hinder one face of the aziridine ring, potentially directing the stereochemical outcome of reactions. The interplay between these electronic and steric factors is crucial in determining the regioselectivity and stereoselectivity of ring-opening reactions. nih.govrsc.orgresearchgate.netresearchgate.net
Chiral Auxiliary Functionality of the p-Toluoyl Group
While the p-toluoyl group itself is not chiral, its presence is a prerequisite for the potential use of the 2-methylaziridine (B133172) moiety in asymmetric synthesis. If the aziridine is prepared in an enantiomerically pure form, the N-acyl group is essential for activating the ring and controlling the stereochemical course of subsequent reactions. Chiral auxiliaries are widely used in asymmetric synthesis to induce diastereoselectivity in reactions. sigmaaldrich.com In principle, if Aziridine, 2-methyl-1-(p-toluoyl)- were resolved into its enantiomers, the p-toluoyl group would be instrumental in directing the stereoselective ring-opening, allowing for the synthesis of enantiomerically enriched products. The auxiliary, having served its purpose, could then be removed. However, the current literature does not provide specific examples of Aziridine, 2-methyl-1-(p-toluoyl)- being used as a chiral auxiliary in this manner.
Advanced Spectroscopic and Computational Characterization of Aziridine, 2 Methyl 1 P Toluoyl Transformations
Spectroscopic Techniques for Mechanistic Elucidation and Product Analysis
Spectroscopic analysis is fundamental to understanding the reactivity of N-acyl aziridines. These techniques provide critical insights into reaction pathways, stereochemical outcomes, and the identity of transient intermediates and final products. The activation of the aziridine (B145994) ring by the p-toluoyl group makes it a suitable substrate for nucleophilic ring-opening reactions, which are a primary mode of transformation for this class of compounds. clockss.orgmdpi.comnih.gov
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the structural elucidation of organic molecules, and it is particularly crucial for determining the regiochemistry and stereochemistry of products from aziridine ring-opening reactions. The substitution pattern on the aziridine ring dictates the site of nucleophilic attack, and NMR can distinguish between the resulting isomers. frontiersin.org
For Aziridine, 2-methyl-1-(p-toluoyl)-, a nucleophilic attack can occur at either the substituted C2 or the unsubstituted C3 carbon, leading to two different regioisomers. The precise assignment of proton (¹H) and carbon (¹³C) signals allows for unambiguous identification of the product structure. While specific NMR data for Aziridine, 2-methyl-1-(p-toluoyl)- is not extensively published, data from the closely related analog, 2-methyl-1-tosylaziridine, provides a valuable reference for the expected chemical shifts of the aziridine ring protons and carbons. rsc.org
Table 1: Representative NMR Data for the Analogous 2-methyl-1-tosylaziridine (Data sourced from a study on zirconooxaziridine catalysis) rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.86 | d, J = 8.0 | Aromatic (Tosyl) |
| ¹H | 7.32 | d, J = 8.0 | Aromatic (Tosyl) |
| ¹H | 3.74 | dd, J = 8.2, 4.6 | Aziridine CH |
| ¹H | 2.97 | d, J = 8.2 | Aziridine CH₂ |
| ¹H | 2.42 | s | Tosyl CH₃ |
| ¹H | 2.37 | d, J = 4.6 | Aziridine CH₂ |
| ¹H | 2.31 | s | Aromatic CH₃ |
| ¹³C | 144.6, 138.2, 135.1, 132.0, 129.8, 129.7, 129.3, 128.0, 127.9, 126.5, 126.4 | - | Aromatic (Tosyl & p-tolyl) |
| ¹³C | 41.2 | - | Aziridine CH |
| ¹³C | 35.9 | - | Aziridine CH₂ |
| ¹³C | 21.8, 21.3 | - | Methyl (Tosyl & p-tolyl) |
To determine the relative stereochemistry of ring-opened products, two-dimensional (2D) NMR techniques are employed. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, which is essential for assigning stereocenters created during the reaction. Correlation Spectroscopy (COSY) is used to identify spin-spin coupling networks between protons, confirming the connectivity of the newly formed acyclic structure. In studies of other chiral aziridines, ¹H NMR has been effectively used to probe enantiomeric discrimination by observing chemical shift differences (ΔΔδ) upon interaction with chiral solvating agents. acs.org
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental for monitoring the progress of chemical reactions by identifying the consumption of reactants and the formation of products through their characteristic functional group vibrations.
In the context of Aziridine, 2-methyl-1-(p-toluoyl)- transformations, FT-IR spectroscopy can track the disappearance of bands associated with the strained aziridine ring (C-N stretching and ring deformation modes) and the appearance of new bands corresponding to the functional groups in the ring-opened product, such as O-H or N-H stretching for alcohol or amine adducts. The strong carbonyl (C=O) stretch of the p-toluoyl group serves as a constant reference point throughout the transformation. In a study involving the ring-opening of aziridine-terminated polymers, the formation of an alkyl ether was confirmed by the appearance of a new absorbance peak around 1083 cm⁻¹. rsc.org
Table 2: Representative IR Absorption Frequencies for an N-Sulfonyl Aziridine Analog (Data sourced from a study on the synthesis of N-Tosylaziridines) rsc.org
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2920, 2853 | C-H stretch (aliphatic) |
| 1588 | C=C stretch (aromatic) |
| 1316, 1153 | S=O stretch (sulfonyl) |
| 912, 817 | C-H bend (aromatic) |
For the target compound, one would expect to see a strong C=O stretching vibration for the toluoyl group, typically in the range of 1680-1660 cm⁻¹, in addition to the characteristic aziridine and aromatic ring vibrations. Monitoring these peaks provides a real-time profile of the reaction kinetics.
Mass Spectrometry (MS) is a vital tool for determining the molecular weights of reactants, products, and any detectable reaction intermediates, thereby providing crucial evidence for a proposed reaction mechanism. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.
During the ring-opening of Aziridine, 2-methyl-1-(p-toluoyl)- (C₁₁H₁₃NO, MW: 175.23 g/mol ), MS can be used to confirm the identity of the final product by verifying the addition of the nucleophile's mass. ontosight.ai For example, reaction with a simple nucleophile like methanol (B129727) (CH₃OH) would result in a product with a molecular weight of 207.27 g/mol . Techniques such as Electrospray Ionization (ESI-MS) are particularly useful as they allow for the gentle ionization of molecules directly from the reaction solution, making it possible to observe transient, charged intermediates like protonated aziridines or aziridinium (B1262131) ions. nih.gov ESI-MS has been used to identify and characterize products in the synthesis of related tosylated aziridines. rsc.org This enables a detailed study of the reaction progress and helps to establish a complete mass balance.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of atomic connectivity, stereochemistry, and absolute configuration. For transformations of Aziridine, 2-methyl-1-(p-toluoyl)- that result in crystalline derivatives, single-crystal X-ray diffraction would provide incontrovertible evidence of the reaction's regio- and stereochemical outcome.
This technique is particularly powerful for resolving ambiguities that may persist after analysis by other spectroscopic methods. In the context of aziridine chemistry, where the creation of new stereocenters is common, X-ray crystallography of a suitable derivative (e.g., a product formed from reaction with a chiral nucleophile) would confirm the stereospecificity of the ring-opening reaction. While no published crystal structures for derivatives of Aziridine, 2-methyl-1-(p-toluoyl)- are currently available, the technique has been used to confirm the structures of products from reactions involving other complex heterocycles, underscoring its importance in synthetic chemistry. rsc.org
Theoretical and Computational Studies on N-p-Toluoyl-2-methylaziridine
Alongside experimental techniques, theoretical and computational chemistry provides profound insights into the intrinsic properties of molecules and the energetics of reaction pathways.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the reactivity of N-acyl aziridines. These calculations can determine the ground-state electronic structure, molecular orbital energies (such as the HOMO and LUMO), and the charge distribution within the molecule. This information helps to rationalize the observed regioselectivity of nucleophilic attack, as the reaction is often favored at the most electrophilic carbon atom of the aziridine ring.
Computational studies on the ring-opening of N-acyl and N-sulfonyl aziridines have been performed to map the potential energy surface of the reaction. mdpi.comresearchgate.net These studies can calculate the activation energies for different possible pathways (e.g., SN2-type attack at C2 vs. C3), providing a theoretical basis for the experimentally observed product distribution. DFT studies have confirmed that the ring-opening of N-acyl aziridines can proceed through a concerted mechanism. mdpi.com For related systems, calculations have shown that the nature of the N-activating group significantly influences the activation energy of the ring-opening process. mdpi.com
Table 3: Summary of Computational Findings for Ring-Opening of Related Activated Aziridines (Data generalized from studies on N-picolinoyl and N-sulfonyl aziridines) mdpi.comresearchgate.net
| Computational Method | System Studied | Key Finding |
| DFT | N-(2-picolinoyl)-aziridine | The picolinoyl group is essential for the ring-opening process to occur under specific catalytic conditions. |
| DFT | N-mesyl vs. N-tosyl aziridine | The activation energy for the ring-opening process is higher for sulfonyl-protected aziridines compared to certain acyl-protected ones. |
| DFT | N-acyl aziridines | Electron transfer-mediated ring-opening proceeds via a concerted, rather than stepwise, mechanism. mdpi.com |
By applying these computational models to Aziridine, 2-methyl-1-(p-toluoyl)-, one could predict its reactivity with various nucleophiles, investigate the stability of potential intermediates, and rationalize the stereochemical outcomes of its transformations, providing a powerful complement to experimental observations.
Density Functional Theory (DFT) for Reaction Pathway and Transition State Analysis
Density Functional Theory (DFT) stands as a cornerstone computational tool for elucidating the intricate details of reaction mechanisms involving N-p-toluoyl-2-methylaziridine. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows for a quantitative mapping of the potential energy surface for various transformations, most notably nucleophilic ring-opening reactions.
A primary application of DFT is to analyze the energetics of the reaction pathway, determining the activation energies (ΔG‡) and reaction energies (ΔG_rxn). For the ring-opening of N-p-toluoyl-2-methylaziridine by a nucleophile (Nu⁻), two main pathways are possible: attack at the sterically less hindered methylene (B1212753) carbon (C3) or at the more substituted methyl-bearing carbon (C2). DFT calculations can precisely model the transition states for both approaches.
The analysis involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will possess exactly one imaginary frequency corresponding to the vibrational mode of bond breaking and bond formation.
For instance, a hypothetical DFT study on the methanolysis of N-p-toluoyl-2-methylaziridine would involve modeling the transition states for both the SN2-like attack at C2 and C3. The calculated activation barriers would reveal the kinetic preference for one regioisomer over the other. These calculations can be performed using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) to ensure the reliability of the results.
Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Ring-Opening of N-p-Toluoyl-2-methylaziridine
| Parameter | Attack at C2 (Substituted) | Attack at C3 (Unsubstituted) |
| Transition State Geometry | Elongated C2-N bond, forming C2-Nu bond | Elongated C3-N bond, forming C3-Nu bond |
| Activation Energy (ΔG‡) | 22.5 kcal/mol | 18.2 kcal/mol |
| Imaginary Frequency (cm⁻¹) | -350 cm⁻¹ (C-N stretch) | -385 cm⁻¹ (C-N stretch) |
| Reaction Energy (ΔG_rxn) | -15.8 kcal/mol | -17.5 kcal/mol |
| Predicted Major Product | Minor | Major |
Note: Data are hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT provides a static picture of a reaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of N-p-toluoyl-2-methylaziridine and the crucial role of the solvent. nih.govnih.gov MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insights into structural dynamics that influence reactivity. nih.gov
Conformational Analysis: The N-p-toluoyl group is not static; it can rotate relative to the aziridine ring. This rotation influences the steric accessibility of the electrophilic carbon atoms and the orientation of the nitrogen lone pair. MD simulations can explore the conformational landscape, identifying the most stable rotamers and the energy barriers between them. By simulating the molecule in a "vacuum" or an implicit solvent, a Ramachandran-like plot for the dihedral angle of the C-N-C=O bond can be generated to visualize conformational preferences.
Solvent Effects: The solvent environment can dramatically alter reaction pathways and rates. Explicit solvent MD simulations, where the solute is surrounded by a box of solvent molecules (e.g., water, methanol, DMSO), provide a realistic model of these interactions. The simulations can reveal:
Solvent Shell Structure: How solvent molecules organize around the aziridine ring and the p-toluoyl group.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between protic solvents and the carbonyl oxygen or the nitrogen atom (in the transition state).
Stabilization of Charged Species: How polar solvents stabilize charged intermediates or transition states, thereby lowering the activation energy.
For example, an MD simulation of N-p-toluoyl-2-methylaziridine in methanol could show methanol molecules preferentially forming hydrogen bonds with the carbonyl oxygen, potentially pre-activating the substrate for nucleophilic attack. The analysis of radial distribution functions (RDFs) from the simulation data would quantify these interactions.
Table 2: Hypothetical MD Simulation Parameters and Key Findings
| Parameter | Simulation Details | Result/Finding |
| System | 1 molecule of N-p-toluoyl-2-methylaziridine | - |
| Solvent | 216 molecules of Methanol (Explicit) | Methanol forms a distinct solvation shell. |
| Force Field | OPLS-AA | The p-toluoyl group exhibits rotational flexibility. |
| Simulation Time | 100 ns | Two primary low-energy conformers identified. |
| Temperature | 298 K | Average H-bond lifetime (C=O···H-O-Me) is 2.5 ps. |
| Analysis | Radial Distribution Function (RDF) | Peak RDF for carbonyl oxygen to methanol hydrogen at 1.9 Å. |
Note: Data are hypothetical and for illustrative purposes.
Computational Prediction of Regio- and Stereoselectivity in N-p-Toluoyl-2-methylaziridine Reactions
The prediction of regioselectivity (which carbon atom is attacked) and stereoselectivity (the stereochemical outcome of the attack) is a primary goal of computational analysis. rsc.org For N-p-toluoyl-2-methylaziridine, nucleophilic attack can, in principle, occur at either C2 or C3, and the reaction at the chiral C2 center can proceed with either inversion or retention of stereochemistry.
Regioselectivity: As indicated by DFT (Section 5.2.2), the regioselectivity is primarily governed by the relative activation energies of the competing pathways. Several factors, which can be quantified computationally, influence this:
Steric Hindrance: The methyl group at C2 sterically shields it from nucleophilic attack compared to the unsubstituted C3.
Electronic Effects: The stability of the transition states. An SN2-like reaction at the more substituted carbon (C2) may have more carbocationic character, which can be stabilized by the adjacent methyl group.
Computational models can calculate the partial charges on the atoms (e.g., using Natural Bond Orbital analysis) and the energies of the LUMOs (Lowest Unoccupied Molecular Orbitals) to predict the most electrophilic sites.
Stereoselectivity: For reactions at the C2 chiral center, the stereochemical outcome is almost exclusively inversion of configuration, consistent with a classic SN2 mechanism. Computational modeling of the transition state confirms this geometry, showing the nucleophile approaching from the side opposite to the C-N bond being broken.
Recent advances have also seen the rise of machine learning (ML) models trained on large datasets of reactions to predict selectivity. nih.gov While a specific model for this exact substrate may not exist, general models for nucleophilic additions or C-N bond cleavage could be employed to provide a rapid prediction of the likely outcome, complementing the more intensive DFT calculations. rsc.orgnih.gov
Table 3: Computational Prediction Summary for Nucleophilic Attack
| Selectivity Type | Influencing Factors | Computational Method | Predicted Outcome |
| Regioselectivity | Steric hindrance, Transition state stability | DFT (Activation Energy Comparison) | Attack at the unsubstituted C3 carbon is favored. |
| Stereoselectivity | SN2-like mechanism | DFT (Transition State Geometry) | Inversion of configuration at the reaction center. |
Applications of Aziridine, 2 Methyl 1 P Toluoyl in Complex Organic Synthesis
Role in the Total Synthesis of Natural Products
The synthesis of complex natural products is a significant driver of innovation in organic chemistry. uni-mainz.detitech.ac.jp Aziridines are powerful intermediates in this field, providing a method for the stereocontrolled installation of nitrogen atoms. nih.gov While specific total syntheses employing N-p-toluoyl-2-methylaziridine are not extensively documented in readily available literature, the principles of its reactivity are widely applied. The ability to generate chiral amino alcohols, diamines, and other nitrogenous fragments makes it an ideal candidate for the construction of alkaloids and other complex bioactive molecules. e-bookshelf.dee-bookshelf.de For example, the core of phenanthroindolizidine alkaloids or various polycyclic alkaloids often contains stereochemically rich nitrogen centers that could be derived from chiral aziridine (B145994) precursors. uni-mainz.de
Development of Synthetic Ligands and Organocatalysts derived from N-p-Toluoyl-2-methylaziridine
Chiral 1,2-diamines and amino alcohols derived from N-p-toluoyl-2-methylaziridine are foundational structures for a wide range of chiral ligands and organocatalysts. princeton.edu These ligands are crucial for asymmetric transition-metal catalysis, enabling the synthesis of enantiomerically pure compounds. A novel approach involves the "self-opening" or dimerization of chiral aziridines in the presence of a Lewis acid like ZnBr₂, which can produce optically pure 1-(2-aminoalkyl)aziridines. researchgate.net These products, containing two chiral nitrogen centers, are highly promising as sophisticated ligands for creating novel metal catalysts. researchgate.net The resulting complexes can be applied to a variety of asymmetric transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.
Polymerization and Material Science Applications Utilizing N-p-Toluoyl-2-methylaziridine Derivatives
The activation of the aziridine ring by the N-p-toluoyl group makes it a suitable monomer for ring-opening polymerization. Anionic ring-opening polymerization (AROP) of N-sulfonylated 2-methylaziridines has been shown to produce well-defined polymers. osti.gov The sulfonyl group activates the ring for nucleophilic attack and stabilizes the propagating anionic chain end. The N-p-toluoyl group is expected to function similarly, enabling the controlled polymerization of N-p-Toluoyl-2-methylaziridine to form poly(N-p-toluoyl-2-methylaziridine).
The resulting polymer is a derivative of polypropylene (B1209903) imine (PPI). A key advantage is that acyl groups like p-toluoyl can often be removed under specific conditions, potentially yielding linear polypropylene imine, a polymer with a wide range of applications in materials science, including in drug delivery and as a scaffold for functional materials. This approach allows for the synthesis of block copolymers with distinct properties, further expanding their utility in advanced materials. osti.gov
Future Research Trajectories for Aziridine, 2 Methyl 1 P Toluoyl Chemistry
Exploration of Unconventional Reactivity Modes of N-p-Toluoyl-2-methylaziridine
While the ring-opening reactions of activated aziridines with various nucleophiles are well-established, the exploration of unconventional reactivity modes for N-p-Toluoyl-2-methylaziridine remains a fertile ground for investigation. The p-toluoyl group, being an electron-withdrawing substituent, activates the aziridine (B145994) ring, making it susceptible to transformations beyond simple nucleophilic attack.
Future research could focus on the following areas:
[3+2] Cycloaddition Reactions: N-p-Toluoyl-2-methylaziridine can potentially serve as a three-carbon component in cycloaddition reactions. For instance, its reaction with various dipolarophiles could lead to the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. The regioselectivity and stereoselectivity of such reactions would be of significant interest.
Transition-Metal Catalyzed Cross-Coupling Reactions: The development of novel transition-metal-catalyzed cross-coupling reactions involving the C-N or C-C bonds of the aziridine ring could provide new avenues for molecular construction. Palladium-catalyzed reactions, for example, have shown promise in the regioselective ring-opening of aziridines with organoboronic acids. Investigating similar reactivity for N-p-Toluoyl-2-methylaziridine could lead to the synthesis of complex allylic amines.
Formation and Reactivity of Aziridinium (B1262131) Ylides: The reaction of N-p-Toluoyl-2-methylaziridine with carbenes or carbenoids could generate aziridinium ylides. These reactive intermediates can undergo a variety of subsequent transformations, including sigmatropic rearrangements and cycloadditions, to afford structurally diverse nitrogen-containing molecules.
Radical-Mediated Reactions: The generation of N-aziridinyl radicals from derivatives of N-p-Toluoyl-2-methylaziridine could enable novel group transfer reactions. This approach would represent a significant departure from traditional ionic pathways and could provide access to new chemical space.
A summary of potential unconventional reactions is presented in Table 1.
Table 1: Potential Unconventional Reactivity Modes for N-p-Toluoyl-2-methylaziridine| Reactivity Mode | Potential Reaction Partners | Expected Product Scaffolds |
|---|---|---|
| [3+2] Cycloaddition | Alkenes, Alkynes, Aldehydes | Pyrrolidines, Dihydropyrroles, Oxazolidines |
| Transition-Metal Catalyzed Cross-Coupling | Organoboronic acids, Organostannanes | Allylic amines, β-Amino acids |
| Aziridinium Ylide Formation | Diazo compounds, Metal carbenoids | Polycyclic amines, Functionalized heterocycles |
| Radical-Mediated Reactions | Olefins | Hydroxyaziridines |
Development of Sustainable and Green Chemical Syntheses Involving N-p-Toluoyl-2-methylaziridine
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on N-p-Toluoyl-2-methylaziridine should prioritize the development of more sustainable and environmentally benign methodologies for its synthesis and subsequent transformations.
Key areas for development include:
Catalyst- and Solvent-Free Reactions: Inspired by recent successes in the aza-addition to aziridines under neat conditions, similar protocols could be developed for the reactions of N-p-Toluoyl-2-methylaziridine. This would minimize waste and reduce the environmental impact associated with solvent use.
Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like cyclopentyl methyl ether (CPME) should be explored. The development of synthetic methods in water would be a particularly significant advancement.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. Developing flow-based syntheses of N-p-Toluoyl-2-methylaziridine and its derivatives would be a major step towards safer and more efficient production.
Atom-Economical Reactions: Designing reactions that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Future work should focus on developing highly atom-economical transformations of N-p-Toluoyl-2-methylaziridine, such as catalytic additions and cycloadditions.
A comparison of traditional versus potential green synthetic approaches is outlined in Table 2.
Table 2: Comparison of Synthetic Approaches for Aziridine Chemistry| Green Chemistry Principle | Traditional Approach | Potential Green Approach for N-p-Toluoyl-2-methylaziridine |
|---|---|---|
| Waste Prevention | Use of stoichiometric reagents, generation of byproducts | Catalytic methods, atom-economical reactions |
| Safer Solvents and Auxiliaries | Use of chlorinated or volatile organic solvents | Reactions in water, green solvents (e.g., CPME), or solvent-free conditions |
| Energy Efficiency | Reactions at high temperatures and pressures | Reactions at ambient temperature, use of flow reactors for efficient heat transfer |
| Use of Renewable Feedstocks | Reliance on petroleum-based starting materials | Exploration of bio-based starting materials for synthesis |
Integration of N-p-Toluoyl-2-methylaziridine Chemistry into Automated and High-Throughput Synthesis Platforms
The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing drug discovery and materials science. Applying these technologies to the chemistry of N-p-Toluoyl-2-methylaziridine could significantly accelerate the discovery of new reactions and molecules.
Future research directions include:
Automated Synthesis of Aziridine Libraries: The development of automated synthesis platforms, potentially using pre-packed reagent capsules, could enable the rapid and safe production of libraries of N-p-Toluoyl-2-methylaziridine derivatives. This would facilitate the exploration of structure-activity relationships in various applications.
High-Throughput Screening of Reactions: Automated platforms can be used to screen a large number of reaction conditions (e.g., catalysts, solvents
Q & A
Q. What are the key synthetic routes for 2-methyl-1-(p-toluoyl)-aziridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of aziridine precursors with p-toluoyl groups. One approach uses chiral aziridine derivatives subjected to oxidation and reductive amination (e.g., with NaBH₄ or ZnCl₂ as catalysts) to introduce substituents . Another method employs N-heterocyclic carbenes (NHCs) under metal-free conditions to enhance regioselectivity and efficiency . Critical parameters include:
| Reagent/Condition | Role | Impact on Yield |
|---|---|---|
| NaBH₄/ZnCl₂ | Reductive amination | High yield (~70-80%) with chiral control |
| NHCs (e.g., TPPH₂) | Regioselective ring formation | Up to 99% selectivity under optimized CO₂ pressure (1.2 MPa) |
Temperature control (e.g., 125°C) and solvent polarity (THF preferred) are critical for minimizing side reactions .
Q. How can spectroscopic techniques characterize the structural and vibrational properties of 2-methyl-1-(p-toluoyl)-aziridine?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Assigns vibrational modes (e.g., ν1–ν17) by comparing experimental spectra with ab initio harmonic force field calculations . High-resolution Fourier-transform IR detects angle strain in the aziridine ring (bond angles ~60°) and electronic effects from the p-toluoyl group .
- NMR Spectroscopy : 2D-ROESY experiments resolve inclusion complexes (e.g., with β-cyclodextrin), providing insights into spatial arrangement and stability (association constant Kₐ measured via titration) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Due to its alkylating nature , 2-methyl-1-(p-toluoyl)-aziridine exhibits mutagenicity. Protocols include:
- Use of closed systems (e.g., Schlenk lines) to avoid inhalation .
- Automated screening for residual aziridine contaminants in APIs via HPLC-MS (detection limit: 0.1 ppm) .
Advanced Research Questions
Q. How do computational models predict the reactivity and electronic properties of 2-methyl-1-(p-toluoyl)-aziridine?
- Methodological Answer :
- Density Functional Theory (DFT) : Combines exact-exchange terms (e.g., Becke’s hybrid functional) to model electron correlation, achieving <2.4 kcal/mol error in thermochemical properties (e.g., ionization potentials) .
- Mechanistic Studies : DFT/MC-AFIR calculations simulate transition states (TS) in Pd-catalyzed ring-opening reactions, predicting regioselectivity via steric/electronic interactions between the catalyst and substrate .
Q. What strategies control regioselectivity in aziridine ring-opening reactions?
- Methodological Answer :
- Catalyst Design : Pd catalysts favor SN2 mechanisms, with deuterium labeling confirming stereo-invertive pathways .
- Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) stabilize intermediates in p-toluoyl functionalization, reducing side reactions .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity at the aziridine nitrogen, directing nucleophilic attack .
Q. How can kinetic studies optimize reaction pathways for aziridine derivatives?
- Methodological Answer :
- Rate Analysis : Monitor aziridine ring-opening via in situ IR or NMR to quantify activation barriers. For example, steric hindrance from the p-toluoyl group slows reaction rates by ~30% compared to unsubstituted analogs .
- Isotopic Labeling : Deuterated aziridines validate mechanistic pathways (e.g., proton transfer steps in Pd-catalyzed borylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
